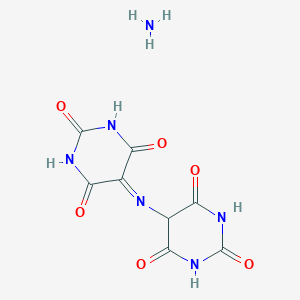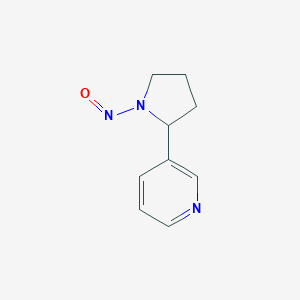
N'-Nitrosonornicotine
概要
説明
N’-Nitrosonornicotine, also known as NNN, is a nitrosamine and potential carcinogen found in a variety of tobacco products including snuff, cigarettes, chewing tobacco, and cigars . It is produced via nitrosation of nicotine during the process of curing, aging, processing, and smoking of tobacco .
Synthesis Analysis
The formation of NNN mainly results from the nitrosation of nornicotine during the curing, aging, processing, and smoking of tobacco . It can also be formed endogenously from nicotine and/or nornicotine in some users of oral nicotine replacement therapy products . The acidic environment of the stomach creates favorable conditions for nitrosation, but this reaction could also occur in the oral cavity in the presence of bacteria that catalyze nitrosation at neutral pH .Molecular Structure Analysis
The molecular formula of NNN is C9H11N3O . It is an oily yellow liquid at room temperature . The structure of NNN includes a pyridine ring and a pyrrolidine ring, with a nitroso group attached to the nitrogen atom of the pyrrolidine ring .Chemical Reactions Analysis
NNN is a derivative of nicotine that is produced in the curing of tobacco, in the burning of tobacco (such as with cigarettes), and in the acidic conditions of the stomach . It is metabolized by cytochrome P450, which adds a hydroxy group to either the 2’ or 5’ carbon on the 5-membered ring . Upon hydroxylation, the 5-membered ring opens up, allowing the compound to bind to the base of one of the nucleotides .Physical And Chemical Properties Analysis
NNN is an oily yellow liquid with a molecular formula of C9H11N3O and a molar mass of 177.207 g·mol−1 . It has a melting point of 47 °C and a boiling point of 154 °C . It is soluble in water .科学的研究の応用
Carcinogenicity and Mutagenicity Studies
NNN is a tobacco-specific nitrosamine that has been classified as “carcinogenic to humans” by the International Agency for Research on Cancer. It is known to induce tumors in various laboratory animal models . Research into the carcinogenicity and mutagenicity of NNN helps in understanding the mechanisms of cancer induction by tobacco products and in developing strategies for cancer prevention.
Metabolic Activation Research
Studies on the metabolic activation of NNN are crucial for understanding its role in carcinogenesis. NNN is metabolically activated primarily by cytochrome P450 enzymes via hydroxylation, leading to the formation of DNA adducts . This research is significant for the development of interventions to prevent the metabolic activation of carcinogens.
DNA Adduct Formation Analysis
NNN’s ability to form DNA adducts is a key aspect of its mutagenic and carcinogenic properties. Research in this area focuses on identifying and quantifying the different types of DNA adducts formed by NNN, which is essential for assessing the risk of cancer associated with tobacco use .
Mechanisms of Cancer Induction
Understanding the molecular mechanisms by which NNN induces cancer is a major field of study. NNN can induce deleterious mutations in oncogenes and tumor suppression genes, contributing to tumor initiation. Additionally, its binding to nicotinic acetylcholine receptors promotes tumor growth . This research aids in the development of targeted cancer therapies.
Environmental and Biological Significance
NNN is exclusively found in tobacco products or environments contaminated by tobacco smoke. Research in this field examines the environmental and biological significance of NNN, including its abundance in tobacco products and its impact on public health .
Defense Mechanisms Against Nitrosamines
Investigating the body’s defense mechanisms against NNN and other nitrosamines is vital for understanding how to protect against their harmful effects. This includes studying the enzymes involved in detoxifying NNN and the pathways that repair the DNA damage it causes .
作用機序
Target of Action
N’-Nitrosonornicotine (NNN) primarily targets DNA and the neuronal acetylcholine receptor . DNA is the genetic material in cells that carries instructions for the development, functioning, growth, and reproduction of cells . The neuronal acetylcholine receptor is a protein that responds to the neurotransmitter acetylcholine, playing a crucial role in transmitting signals in the nervous system .
Mode of Action
NNN is metabolized by the enzyme cytochrome P450, which adds a hydroxy group to either the 2’ or 5’ carbon on the 5-membered ring . This hydroxylation process appears more prevalent in humans at the 2’ position, while 5’-hydroxylation is more prevalent in non-primate animals . Upon hydroxylation, the 5-membered ring opens up, allowing NNN to bind to the base of one of the nucleotides .
Biochemical Pathways
The metabolic activation of NNN is primarily initiated by cytochrome P450 enzymes via 2’-hydroxylation or 5’-hydroxylation . Subsequently, the hydroxylating intermediates undergo spontaneous decomposition to generate diazohydroxides, which can be further converted to alkyldiazonium ions. These ions then attack DNA to form various DNA damages, such as pyridyloxobutyl (POB)-DNA adducts and pyridyl-N-pyrrolidinyl (py-py)-DNA adducts .
Pharmacokinetics
NNN is rapidly metabolized to 4-hydroxy-4-(3-pyridyl)butyric acid, whereas the formation of norcotinine and 3’-hydroxynorcotinine are somewhat delayed . The two major metabolites in serum are 4-hydroxy-4-(3-pyridyl)butyric acid and norcotinine . These findings demonstrate substantial differences between NNN metabolism in rodents and non-rodent animals .
Result of Action
NNN induces deleterious mutations in oncogenes and tumor suppression genes by forming DNA adducts . The binding of NNN to the nicotinic acetylcholine receptor promotes tumor growth by enhancing and deregulating cell proliferation, survival, migration, and invasion, thereby creating a microenvironment for tumor growth .
Action Environment
NNN is produced during the curing, aging, processing, and smoking of tobacco . It is found in a variety of tobacco products including smokeless tobacco, cigarettes, and cigars . It is present in smoke from cigars and cigarettes, in the saliva of people who chew betel quid with tobacco, and in the saliva of oral-snuff and e-cigarette users . Environmental factors such as the presence of dietary or endogenous nitrates, and the acidic environment of the stomach in users of oral nicotine replacement therapies, can influence the production of NNN .
Safety and Hazards
将来の方向性
Research on NNN is ongoing, with recent studies focusing on understanding the mechanisms of metabolism and DNA adduct formation by this carcinogen . The carcinogenicity and mechanisms of the metabolism and DNA interactions of NNN are being updated . The tobacco-specific N-nitrosamines NNK and NNN always occur together and exclusively in tobacco products or in environments contaminated by tobacco smoke . They have been classified as “carcinogenic to humans” by the International Agency for Research on Cancer .
特性
IUPAC Name |
3-(1-nitrosopyrrolidin-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O/c13-11-12-6-2-4-9(12)8-3-1-5-10-7-8/h1,3,5,7,9H,2,4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKABJYQDMJTNGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)N=O)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60860182 | |
| Record name | 3-(1-Nitrosopyrrolidin-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60860182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | N'-nitrosonornicotine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041940 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
3-(1-Nitrosopyrrolidin-2-yl)pyridine | |
CAS RN |
80508-23-2, 84237-38-7, 16543-55-8 | |
| Record name | 3-(1-Nitroso-2-pyrrolidinyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80508-23-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N'-Nitrosonornicotine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080508232 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(1-nitrosopyrrolidin-2-yl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N'-Nitrosonornicotine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N'-nitrosonornicotine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041940 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
47 °C | |
| Record name | N'-nitrosonornicotine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041940 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does N'-Nitrosonornicotine exert its carcinogenic effects?
A1: N'-Nitrosonornicotine (NNN) itself is a procarcinogen, meaning it requires metabolic activation to exert its carcinogenic effects. This activation primarily occurs through cytochrome P450 (CYP) enzyme-catalyzed α-hydroxylation, primarily at the 2'- or 5'-carbon of the pyrrolidine ring. [, , , ] This process generates unstable intermediates that decompose into reactive species, including diazonium ions. These reactive species can then interact with DNA, forming DNA adducts, primarily at the N2 and O⁶ positions of guanine. [, , ] These DNA adducts can lead to mutations during DNA replication, ultimately contributing to the development of cancer. [, , ]
Q2: What are the primary target organs for N'-Nitrosonornicotine-induced carcinogenesis in rats?
A2: The primary target organs for N'-Nitrosonornicotine (NNN) induced carcinogenesis in rats are the esophagus and the nasal cavity. [, , , ] This tissue specificity is believed to be related to the presence of specific enzymes, particularly cytochrome P450 2A3, that efficiently metabolize NNN to its carcinogenic forms within these tissues.
Q3: Does the enantiomeric form of N'-Nitrosonornicotine influence its target organ specificity?
A3: Yes, research indicates that the enantiomeric form of N'-Nitrosonornicotine (NNN) can influence its metabolic activation and target organ specificity. Studies have shown that (S)-NNN, the predominant enantiomer found in tobacco products, is more extensively metabolized by 2'-hydroxylation in rat esophagus compared to (R)-NNN. This suggests that (S)-NNN might be more carcinogenic in the esophagus. Conversely, in the rat nasal cavity, cytochrome P450 2A3 demonstrates greater catalytic activity for 5'-hydroxylation of (S)-NNN and 2'-hydroxylation of (R)-NNN. This difference in metabolic preference could contribute to different adduct profiles and potentially influence the carcinogenicity of NNN enantiomers in a tissue-specific manner.
Q4: What is the molecular formula and molecular weight of N'-Nitrosonornicotine?
A4: The molecular formula of N'-Nitrosonornicotine (NNN) is C10H13N3O, and its molecular weight is 191.23 g/mol.
Q5: How does the size of the cyclic nitrosamine ring influence the metabolic pathway and carcinogenicity, as observed in the comparison between N'-Nitrosonornicotine and N'-nitrosoanabasine?
A6: A study comparing N'-Nitrosonornicotine (NNN), containing a five-membered pyrrolidine ring, and N'-nitrosoanabasine (NAB), containing a six-membered piperidine ring, revealed distinct metabolic profiles. While NNN is primarily metabolized via 2'- and 5'-hydroxylation, NAB favors 6'-hydroxylation. This difference in regiospecificity significantly influences their carcinogenic potency, with NNN being more potent than NAB. The preference for 6'-hydroxylation in NAB, instead of 2'-hydroxylation, contributes to its weaker carcinogenic activity.
Q6: How is N'-Nitrosonornicotine metabolized and excreted in the body?
A7: Following administration, N'-Nitrosonornicotine (NNN) is rapidly absorbed and distributed throughout the body. [, ] The liver plays a primary role in its metabolism, primarily via cytochrome P450 enzymes. Major metabolic pathways include α-hydroxylation at the 2'- and 5'- positions of the pyrrolidine ring and N-oxidation of the pyridine ring. [, , , ] These metabolic reactions lead to the formation of various metabolites, including 4-hydroxy-4-(3-pyridyl)butyric acid, 4-oxo-4-(3-pyridyl)butyric acid, norcotinine, norcotinine-1N-oxide, and N'-Nitrosonornicotine-1-N-oxide. [, ] Urine is the primary route of excretion for NNN and its metabolites. [, , , ]
Q7: Are there species-specific differences in N'-Nitrosonornicotine metabolism?
A8: Yes, studies have identified significant species-specific variations in N'-Nitrosonornicotine (NNN) metabolism. Research comparing NNN metabolism in rats and patas monkeys showed that the patas monkey exhibited a higher tendency to metabolize NNN to norcotinine and its derivatives. This is in contrast to rats, where 5'-hydroxylation and pyridine-N-oxidation are the predominant pathways. [, ] These interspecies differences in NNN metabolism highlight the importance of considering metabolic variations when extrapolating results from animal models to humans.
Q8: What animal models are commonly used in N'-Nitrosonornicotine carcinogenicity studies, and what types of tumors are observed?
A9: N'-Nitrosonornicotine (NNN) carcinogenicity has been extensively studied in various animal models, including rats, mice, hamsters, and mink. [, , , ] In rats, NNN primarily induces tumors in the esophagus and nasal cavity, whereas, in Syrian golden hamsters, it mainly affects the trachea and nasal cavity. [, ] Mink, with their expanded nasal mucosa, develop exclusively nasal tumors, particularly esthesioneuroepithelioma, upon NNN exposure. These models provide valuable insights into the carcinogenic mechanisms of NNN and its tissue-specific effects.
Q9: How does chronic ethanol consumption influence the carcinogenicity of N'-Nitrosonornicotine in Syrian golden hamsters?
A10: Studies in Syrian golden hamsters showed that chronic ethanol consumption enhances the carcinogenicity of N-nitrosopyrrolidine (NPYR) but does not significantly affect the carcinogenicity of N'-Nitrosonornicotine (NNN). The reason for this differential effect is unclear, but it may be related to ethanol-induced alterations in the metabolism or detoxification of these compounds.
Q10: Why is the development of specific biomarkers for N'-Nitrosonornicotine exposure important?
A12: Developing specific biomarkers for N'-Nitrosonornicotine (NNN) exposure is crucial because NNN often occurs alongside other tobacco-specific nitrosamines, particularly 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), in tobacco products. [, , ] While urinary 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL) serves as an excellent biomarker for NNK exposure, differentiating exposure specifically to NNN can be challenging. Specific biomarkers for NNN would allow researchers to more accurately assess its individual contribution to cancer risk and to differentiate it from exposure to other tobacco-specific carcinogens.
Q11: Are there DNA adducts specific to N'-Nitrosonornicotine metabolism that can be used as biomarkers?
A13: Yes, research has identified several DNA adducts specifically formed during N'-Nitrosonornicotine (NNN) metabolism. These include pyridyloxobutyl (POB) DNA adducts, particularly O²-[4-(3-Pyridyl)-4-oxobut-1-yl]thymidine (O²-POB-dThd) and 7-[4-(3-pyridyl)-4-oxobut-1-yl]guanine (7-POB-Gua), and N6-[4-hydroxy-1-(pyridine-3-yl)butyl]-2'-deoxyadenosine (N6-HPB-dAdo). [, , , ] These adducts are valuable biomarkers for assessing NNN metabolic activation and may provide insights into individual susceptibility to NNN-induced carcinogenesis.
Q12: What analytical techniques are commonly employed for quantifying N'-Nitrosonornicotine and its metabolites in biological samples?
A14: Quantifying N'-Nitrosonornicotine (NNN) and its metabolites in biological samples like urine or tissue often utilizes sophisticated analytical techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). [, , , ] These methods offer the sensitivity and selectivity required to detect and quantify the low levels of NNN and its metabolites typically found in biological samples. They play a crucial role in exposure assessment and biomarker research.
Q13: Can dietary compounds influence the metabolic activation of N'-Nitrosonornicotine?
A15: Yes, certain dietary compounds have been shown to modulate the metabolic activation of N'-Nitrosonornicotine (NNN). Studies have demonstrated that isothiocyanates, found in cruciferous vegetables, can inhibit NNN metabolism in rat esophagus. [, ] Notably, 3-phenylpropyl isothiocyanate exhibited potent inhibition of NNN metabolism and significantly reduced NNN-induced esophageal tumorigenesis in rats.
Q14: When was N'-Nitrosonornicotine first identified in tobacco, and what was the significance of this finding?
A16: N'-Nitrosonornicotine (NNN) was first identified in unburned tobacco in 1977. This discovery was significant because it marked the first time a potential organic carcinogen was isolated from tobacco. It highlighted the presence of carcinogenic compounds in tobacco even before combustion, emphasizing the inherent risks associated with tobacco use.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




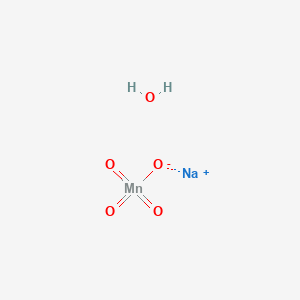
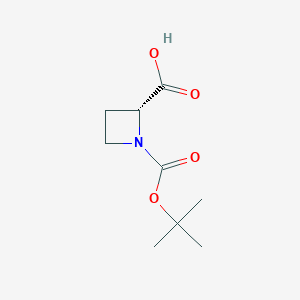
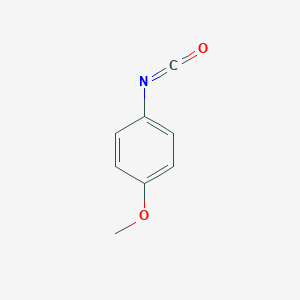



![1-Methyl-9H-pyrido[3,4-b]indol-7-ol hydrochloride dihydrate](/img/structure/B42322.png)




